molecular formula C10H10N4OS B11047341 4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide

4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide

Cat. No.: B11047341
M. Wt: 234.28 g/mol
InChI Key: GWDBXASPSIQEOG-UHFFFAOYSA-N
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Description

4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a thiazole ring through an amino linkage, with a carboxamide group at the 3-position of the thiazole ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide typically involves the reaction of pyridin-3-ylmethylamine with a thiazole derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the amino group of pyridin-3-ylmethylamine and the carboxyl group of the thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce an amine or alcohol derivative.

Scientific Research Applications

4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use. For example, in cancer research, it may inhibit a key enzyme involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring and the nature of the thiazole ring contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

4-(pyridin-3-ylmethylamino)-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C10H10N4OS/c11-10(15)9-8(6-16-14-9)13-5-7-2-1-3-12-4-7/h1-4,6,13H,5H2,(H2,11,15)

InChI Key

GWDBXASPSIQEOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=CSN=C2C(=O)N

Origin of Product

United States

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